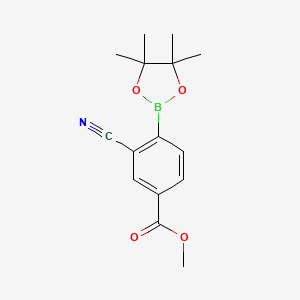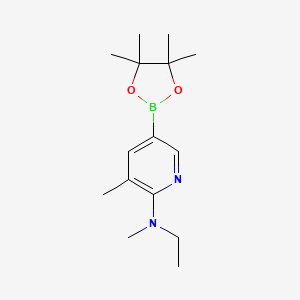
3-Methyl-4-(4-T-butylphenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(4-T-butylphenyl)benzoic acid is a chemical compound with the molecular formula C18H20O2 . It has a molecular weight of 268.36 . The IUPAC name for this compound is 4’-tert-butyl-2-methyl [1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-(4-T-butylphenyl)benzoic acid is 1S/C18H20O2/c1-12-11-14(17(19)20)7-10-16(12)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique
Advanced Oxidation Processes (AOPs) in Environmental Remediation
A comprehensive review by Qutob et al. (2022) discusses the degradation of acetaminophen (ACT) in aquatic environments through advanced oxidation processes (AOPs), highlighting the importance of understanding degradation pathways and by-products for environmental remediation. This research underscores the potential for exploring the applications of complex organic compounds in environmental chemistry, particularly in enhancing the degradation of pollutants through AOP systems (Qutob et al., 2022).
Alternatives to Endocrine-Disrupting Compounds
Research by den Braver-Sewradj et al. (2020) reviews the carcinogenic, reproductive toxicity, and endocrine disruption potential of bisphenol A (BPA) alternatives, including various phenolic compounds. The study emphasizes the need for safer chemical substitutes in consumer products, suggesting an area where 3-Methyl-4-(4-T-butylphenyl)benzoic acid could be explored for its potential as a safer alternative (den Braver-Sewradj et al., 2020).
LC-MS/MS Study of Degradation Processes
The stability and degradation pathways of nitisinone, explored through LC-MS/MS by Barchańska et al. (2019), offer insights into the behavior of complex organic molecules under various conditions. This study exemplifies the importance of analytical techniques in understanding the stability and transformation of organic compounds, which could be relevant to researching 3-Methyl-4-(4-T-butylphenyl)benzoic acid (Barchańska et al., 2019).
Human Exposure to Carcinogens
Hecht (2002) provides a thorough review of human urinary carcinogen metabolites, focusing on the biomarkers for investigating tobacco and cancer. This research highlights the broader context of studying the metabolic pathways of carcinogens and their impact on human health, suggesting a potential area for studying the metabolic fate and health implications of 3-Methyl-4-(4-T-butylphenyl)benzoic acid and similar compounds (Hecht, 2002).
Orientations Futures
The future directions for research and applications of 3-Methyl-4-(4-T-butylphenyl)benzoic acid are not specified in the available resources. The potential uses and developments for this compound would likely depend on its physical and chemical properties, as well as the needs of the scientific and industrial communities .
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-12-11-14(17(19)20)7-10-16(12)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKGRFBQUHRTHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690584 |
Source


|
| Record name | 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(4-T-butylphenyl)benzoic acid | |
CAS RN |
1261923-72-1 |
Source


|
| Record name | 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)

![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)






